molecular formula C8H6ClF3N2S2 B1459286 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide CAS No. 1823182-94-0

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide

Cat. No.: B1459286
CAS No.: 1823182-94-0
M. Wt: 286.7 g/mol
InChI Key: LWLUDBINFCZACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide” is a chemical compound with a complex structure. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring in this compound is substituted with a chloro group and a trifluoromethyl group .


Synthesis Analysis

The synthesis of this compound involves several steps and requires careful control of reaction conditions . The starting material is often a halogenated pyridine derivative . The synthesis process may involve reactions such as nucleophilic substitution, reduction, and thiolation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a thioamide group . The spatial configuration of the carbon atoms connected to these groups plays an important role in the properties of the compound .


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to the presence of reactive groups such as the halogen atom and the trifluoromethyl group . These groups can undergo reactions such as nucleophilic substitution, reduction, and addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 230.5±35.0 °C and a predicted density of 1.364±0.06 g/cm3 . It is a crystalline powder with a light yellow color .

Scientific Research Applications

Chemical Synthesis and Structural Characterization

  • Novel Interaction Products and Structural Analysis : A study focused on the synthesis, spectroscopic, and structural characterization of interaction products related to 5-trifluoromethyl-pyridine-2-thione with iodine. This research provides insights into the structural aspects and potential reactivity of compounds similar to 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide (Chernov'yants et al., 2011).

  • Halogen Exchange and Electrophilic Substitutions : Another study explored site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine, demonstrating the chemical versatility and potential routes for modifying similar compounds (Mongin et al., 1998).

Applications in Pharmaceuticals and Agrochemicals

  • Intermediates in Pharmaceuticals and Agrochemicals : Research summarized the synthetic methods for 2-chloro-5-trifluromethyl pyridine and its application as intermediates in pharmaceuticals and agrochemicals, particularly herbicides. This paper hints at the broad applicability of related compounds in various industries (Zheng-xiong, 2004).

Material Science and Polymer Chemistry

  • Polyamide-Imides Bearing Ether, Sulfur, and Trifluoromethyl Linkages : A study on the preparation and properties of new ortho-linked polyamide-imides containing ether, sulfur, and trifluoromethyl linkages provides insights into the potential use of related compounds in creating advanced materials with unique properties, such as outstanding solubility and thermal stability (Shockravi et al., 2009).

Safety and Hazards

This compound is classified as a hazardous substance. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2S2/c9-5-1-4(8(10,11)12)2-14-7(5)16-3-6(13)15/h1-2H,3H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLUDBINFCZACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SCC(=S)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide
Reactant of Route 2
Reactant of Route 2
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide
Reactant of Route 3
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide
Reactant of Route 4
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide
Reactant of Route 5
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide
Reactant of Route 6
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.